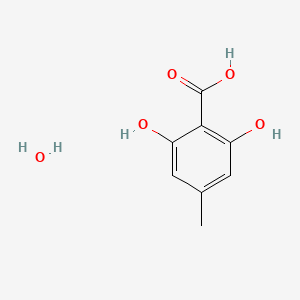

2,6-Dihydroxy-4-methylbenzoic acid monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dihydroxy-4-methylbenzoic acid monohydrate is a chemical compound with the molecular formula C8H8O4•H2O. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its applications in biochemical research, particularly in proteomics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxy-4-methylbenzoic acid monohydrate typically involves the hydroxylation of 4-methylbenzoic acid. This can be achieved through various methods, including:

Hydroxylation using strong oxidizing agents: This method involves the use of agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 6 positions of the benzene ring.

Catalytic hydroxylation: This method employs catalysts like palladium or platinum in the presence of hydrogen peroxide to achieve selective hydroxylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent over-oxidation and to maintain the integrity of the product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation products: Quinones.

Reduction products: Dihydroxy derivatives.

Substitution products: Esters, ethers.

科学的研究の応用

Agrochemistry

2,6-Dihydroxy-4-methylbenzoic acid monohydrate serves as an important intermediate in the synthesis of herbicides and fungicides. Its derivatives have been explored for their potential to enhance crop protection against pests and diseases. A notable application is in the formulation of new herbicides that exhibit high potency while minimizing environmental impact .

Pharmaceutical Industry

In pharmaceutical research, this compound has been utilized for the development of various drugs. Its ability to form salts with purine alkaloids like caffeine and theobromine has been studied, leading to the synthesis of novel cocrystals that can improve solubility and bioavailability of active pharmaceutical ingredients (APIs) .

Case Study : The formation of theobromium and caffeinium salts with 2,6-dihydroxy-4-methylbenzoic acid was achieved through different methods such as slow evaporation and microwave-assisted cocrystallization. These salts demonstrated significant changes in solubility profiles compared to their parent compounds, indicating their potential as drug delivery systems .

Materials Science

The compound is also investigated for its role in synthesizing new materials with specific properties. For instance, it has been used in the preparation of polymers and coatings that require enhanced thermal stability and mechanical strength. The incorporation of 2,6-dihydroxy-4-methylbenzoic acid into polymer matrices has shown promising results in improving material performance under various conditions .

Data Table: Applications Summary

作用機序

The mechanism of action of 2,6-dihydroxy-4-methylbenzoic acid monohydrate involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in redox reactions, thereby influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or protein modification .

類似化合物との比較

2,4-Dihydroxy-6-methylbenzoic acid: This compound is similar in structure but has hydroxyl groups at different positions on the benzene ring.

Methyl 2,6-dihydroxy-4-methylbenzoate: This ester derivative has a methyl group replacing the carboxyl group.

Uniqueness: 2,6-Dihydroxy-4-methylbenzoic acid monohydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective hydroxylation and specific molecular interactions .

生物活性

2,6-Dihydroxy-4-methylbenzoic acid monohydrate (also known as salicylic acid derivative) is a compound belonging to the class of dihydroxybenzoic acids. It is characterized by its two hydroxyl groups and a methyl group attached to the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications due to its unique biological activities and interactions with biomolecules.

- Molecular Formula: C₈H₈O₄

- Molecular Weight: 186.16 g/mol

- CAS Number: 480-67-1

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its hydroxyl and carboxyl functional groups. These groups enable the formation of hydrogen bonds and participation in redox reactions, influencing biochemical pathways and molecular interactions. The specific mechanisms depend on the context of its application, such as enzyme inhibition or protein modification .

Antimicrobial Activity

Research has demonstrated that 2,6-dihydroxy-4-methylbenzoic acid exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi. For instance:

- Bacterial Activity: The compound has been reported to inhibit Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity: It displays antifungal activity against species like Candida albicans and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Candida albicans | 1.0 mg/mL |

| Aspergillus niger | 0.8 mg/mL |

Antioxidant Properties

This compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential protective effects against various diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial and fungal strains. Results showed a significant reduction in microbial growth at varying concentrations, indicating its potential use as a natural preservative or therapeutic agent .

Case Study 2: Antioxidant Activity Assessment

In another investigation focused on antioxidant activity, the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a strong scavenging effect comparable to standard antioxidants like quercetin, highlighting its potential role in dietary supplements aimed at reducing oxidative stress .

Applications in Research and Industry

The versatility of this compound extends beyond its biological activities:

- Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications.

- Medicinal Chemistry: Serves as an intermediate in synthesizing pharmaceuticals and bioactive molecules.

- Industrial Applications: Employed in producing dyes, pigments, and other chemical intermediates due to its reactive functional groups .

化学反応の分析

Acid-Base Reactions

The compound exhibits strong acidity due to electron-withdrawing effects of the hydroxyl groups. Key findings include:

-

pKa : Experimental pKa values for the anhydrous form are approximately 1.46±0.14 , indicating significant proton-donating capability.

-

Association with Bases : In benzene at 25°C, 2,6-dihydroxy-4-methylbenzoic acid completely associates with diphenylguanidine, forming hydrogen-bonded ion pairs. This suggests near-quantitative neutralization under non-aqueous conditions .

Table 1: Acid-Base Properties

| Property | Value/Conditions | Source |

|---|---|---|

| pKa | 1.46±0.14 (predicted) | |

| Association with DPG* | Complete in benzene, 25°C |

*DPG = diphenylguanidine

Thermal Stability and Decomposition

-

Melting Point : The anhydrous form melts at 175.5°C , while decomposition pathways (e.g., decarboxylation) remain undocumented in the reviewed literature.

-

Reaction Conditions : Stability up to 150°C is inferred from synthesis protocols for related compounds .

Functional Group Reactivity

The compound’s hydroxyl and carboxylic acid groups enable diverse reactions, though specific examples require extrapolation from structural analogs:

-

Esterification : Likely reacts with alcohols under acidic catalysis to form esters.

-

Metal Chelation : Ortho-dihydroxy groups may coordinate metal ions (e.g., Fe3+), though experimental evidence is absent in the reviewed sources.

Solvent Interactions

-

Solubility : Ethanol is used as a solvent in carboxylation reactions , suggesting moderate solubility in polar aprotic solvents.

Data Gaps and Future Research

-

Direct studies on the monohydrate form’s reactivity are scarce.

-

Decarboxylation kinetics, esterification yields, and chelation constants remain unquantified in available literature.

特性

IUPAC Name |

2,6-dihydroxy-4-methylbenzoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOTYXWSJQJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。